molecular formula C11H14F3N3O2 B6603042 ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate CAS No. 2225136-55-8

ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate

Cat. No. B6603042
CAS RN: 2225136-55-8
M. Wt: 277.24 g/mol
InChI Key: ZXQXKGHCUULLDG-UHFFFAOYSA-N
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Description

Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate (ETMC) is a synthetic compound that has been used in scientific research and laboratory experiments. It is a pyrazole derivative with a trifluoromethyl group attached to the nitrogen atom. ETMC has been used in various fields of scientific research, including biochemical and physiological studies, and drug development.

Scientific Research Applications

Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition and as a tool to study the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme, blocking its activity. This can lead to changes in the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to changes in the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate in laboratory experiments is its ability to inhibit certain enzymes, such as cytochrome P450 enzymes. This can be useful in studying the biochemical and physiological effects of various compounds. However, there are some limitations to using ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate in laboratory experiments. It is a relatively new compound and there is limited information available about its biochemical and physiological effects. Additionally, it is not widely available and can be difficult to obtain.

Future Directions

There are several potential future directions for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate. One potential area of research is to further study its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to develop new applications for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate. Additionally, further research could be conducted to develop new synthesis methods for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate. Finally, further research could be conducted to develop new compounds with similar properties to ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate.

Synthesis Methods

Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate is typically synthesized by a two-step reaction. The first step is the reaction of ethyl carbamate with 1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane in the presence of a base. This reaction produces an intermediate product which is then reacted with piperidine to yield the desired product, ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate. The reaction is carried out in an inert atmosphere and the reaction time is typically between one and two hours.

properties

IUPAC Name

ethyl N-[[1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-2-19-9(18)15-6-10(3-4-10)7-5-16-17-8(7)11(12,13)14/h5H,2-4,6H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXKGHCUULLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CC1)C2=C(NN=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate

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